6-Hydroxydelphinidin chloride
Description
6-Hydroxydelphinidin chloride is an anthocyanin derivative, a subclass of flavonoids known for their vivid pigmentation and biological activities. These compounds share a common delphinidin core, characterized by hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' on the flavylium ion. The "6-hydroxy" substitution in this compound likely enhances its polarity and redox activity compared to non-hydroxylated analogs, influencing its solubility, stability, and interaction with biological targets.
Anthocyanins like delphinidin derivatives are widely studied for their antioxidant, anti-inflammatory, and chemopreventive properties. They are commonly sourced from berries (e.g., Vaccinium myrtillus) and used in pharmacological research, nutraceuticals, and cosmetics .
Properties
CAS No. |
178436-68-5 |
|---|---|
Molecular Formula |
C15H11ClO8 |
Molecular Weight |
354.695 |
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H |
InChI Key |
PYSCZYSGHGBKKF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-] |
Synonyms |
6-Hydroxydelphinidin chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Hydroxydelphinidin chloride and related anthocyanins/chloride-containing compounds:
Key Findings:
Unlike chlorinated pyridine derivatives (e.g., 6-chloropyridine-3,4-diamine hydrochloride), anthocyanins like this compound are natural pigments with complex glycosylation patterns, influencing bioavailability and metabolic pathways .
Functional Comparisons :
- Antioxidant Activity : Delphinidin derivatives generally exhibit stronger antioxidant effects than pelargonidin or cyanidin analogs due to higher hydroxylation . The 6-hydroxy group may further enhance radical-scavenging activity.
- Stability : Anthocyanins with glucose or galactose substitutions (e.g., delphinidin-3-O-glucoside) show greater pH stability than aglycones. The 6-hydroxy group in this compound may reduce stability under alkaline conditions .
- Applications : While this compound remains understudied, delphinidin-3-O-glucoside is utilized in nutraceuticals for vascular health, and chlorinated pyridines serve as synthetic intermediates .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 6-hydroxydelphinidin chloride in natural product chemistry?
- Methodological Answer : Synthesis typically involves extraction from anthocyanin-rich plant sources (e.g., berries, flowers) followed by acid hydrolysis and purification via reverse-phase HPLC. Characterization employs UV-Vis spectroscopy (absorption peaks at 280 nm and 520 nm for anthocyanidin identification) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation at m/z 338.69) . Purity validation requires nuclear magnetic resonance (NMR) for structural elucidation, with emphasis on distinguishing hydroxylation patterns from delphinidin derivatives .
Q. What experimental protocols are recommended for assessing the stability of 6-hydroxydeldelphinidin chloride under varying pH and temperature conditions?
- Methodological Answer : Stability assays should include:
- pH-dependent spectrophotometric monitoring (pH 1–7) to track colorimetric shifts linked to flavylium cation degradation.
- Thermal stability tests (4°C to 40°C) using accelerated aging models, with degradation kinetics analyzed via Arrhenius plots.
- Storage recommendations: Lyophilized samples stored at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound across in vitro and cellular models?
- Methodological Answer : Discrepancies often arise from assay interference (e.g., DPPH vs. ORAC assays) or cellular uptake variability. To address this:
- Use orthogonal assays (e.g., electron paramagnetic resonance [EPR] for direct radical scavenging vs. gene expression profiling for Nrf2 pathway activation).
- Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to contextualize redox activity .
- Cross-validate findings with isotopic labeling to track metabolite distribution in cellular compartments .
Q. What strategies optimize the reproducibility of pharmacokinetic studies involving this compound in animal models?
- Methodological Answer : Key considerations include:
- Administering standardized doses via intraperitoneal injection or oral gavage with bioavailability enhancers (e.g., cyclodextrins).
- Plasma and tissue sampling at staggered intervals (0–24 hrs) followed by LC-MS/MS quantification.
- Accounting for interspecies metabolic differences (e.g., glucuronidation rates in rodents vs. primates) through enzyme activity profiling .
Q. How should researchers design experiments to differentiate the direct vs. indirect epigenetic effects of this compound in cancer cell lines?
- Methodological Answer :
- Use CRISPR-Cas9 knockout models (e.g., DNMT3A/B or HDAC-deficient cells) to isolate direct enzyme inhibition.
- Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes.
- Compare transcriptomic data (RNA-seq) with epigenetic modulator databases (e.g., CREAM for cis-regulatory elements) to identify secondary regulatory pathways .
Data Analysis and Contradiction Management
Q. What statistical approaches are critical for interpreting dose-response heterogeneity in this compound’s anti-inflammatory effects?
- Methodological Answer :
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values.
- Use meta-analysis frameworks (e.g., random-effects models) to aggregate data from independent studies, addressing variability in cell types (e.g., RAW 264.7 macrophages vs. primary monocytes) .
Q. How can researchers mitigate batch-to-batch variability in plant-derived this compound for longitudinal studies?
- Methodological Answer :
- Implement quality control (QC) protocols: HPLC-PDA purity thresholds (>95%) and NMR fingerprinting for structural consistency.
- Use synthetic analogs (e.g., isotopically labeled standards) as internal controls during extraction and quantification .
Ethical and Reproducibility Considerations
Q. What documentation standards are essential for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
